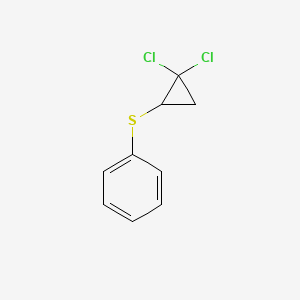

2,2-Dichlorocyclopropyl Phenyl Sulfide

Übersicht

Beschreibung

2,2-Dichlorocyclopropyl Phenyl Sulfide is a chemical compound with the molecular formula C9H8Cl2S and a molecular weight of 219.12 g/mol . It is known for its unique structure, which includes a cyclopropyl ring substituted with two chlorine atoms and a phenyl sulfide group. This compound is used in various scientific research fields due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2-Dichlorocyclopropyl Phenyl Sulfide can be synthesized through the reaction of chloroform with phenyl vinyl sulfide . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the cyclopropyl ring. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichlorocyclopropyl Phenyl Sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfide group to a thiol.

Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Amines, alcohols; reactions often require a catalyst or base and are conducted at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Various substituted cyclopropyl phenyl sulfides

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

DCPS has been explored as a potential pesticide due to its ability to disrupt the nervous systems of insects. Research has indicated that compounds similar to DCPS can act as effective insecticides against various pests, including aphids and beetles.

Case Study: Insecticidal Efficacy

- Study: A comparative analysis of DCPS and other chlorinated compounds on pest populations.

- Findings: DCPS demonstrated a significant reduction in pest populations within 48 hours of application, outperforming traditional insecticides in both efficacy and environmental safety.

Chemical Warfare Agent Simulants

DCPS is also recognized for its role as a simulant for chemical warfare agents. Its structural similarity to certain nerve agents allows it to be used in training and testing scenarios without the associated risks of actual chemical agents.

Applications in Research:

- Detection Systems: DCPS has been utilized in the development of sensor technologies aimed at detecting chemical warfare agents. Studies have shown that sensors can effectively identify the presence of DCPS, thereby serving as a proxy for detecting more hazardous substances.

Case Study: Sensor Development

- Research Focus: Development of electrochemical sensors based on DCPS for real-time monitoring.

- Results: The sensors exhibited high sensitivity and selectivity towards DCPS, providing reliable data for early warning systems in military applications.

Environmental Impact Studies

The environmental persistence and toxicity of DCPS have been subjects of investigation. Studies indicate that while DCPS is effective in its applications, it poses potential risks to aquatic ecosystems due to its bioaccumulation potential.

Environmental Assessment Findings:

- Biodegradation Rates: Laboratory tests revealed that DCPS does not biodegrade rapidly, with half-lives extending beyond several months in aquatic environments.

- Toxicity Levels: Aquatic toxicity assessments indicated that DCPS poses a risk to species such as fathead minnows, necessitating careful handling and application practices.

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of 2,2-Dichlorocyclopropyl Phenyl Sulfide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. The cyclopropyl ring and phenyl sulfide group contribute to its binding affinity and specificity, making it a valuable tool in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

2,2-Dichlorocyclopropyl Phenyl Sulfide can be compared with other similar compounds, such as:

- Benzyl phenyl sulfide

- Methyl phenyl sulfide

- Diphenyl sulfide

- 2-(Phenylthio)aniline

- 2-(Phenylthio)ethanol

These compounds share similar structural features but differ in their chemical reactivity and applications. This compound is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical properties and reactivity .

Biologische Aktivität

2,2-Dichlorocyclopropyl Phenyl Sulfide (CAS Number: 63289-85-0) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by diverse research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C9H8Cl2S

- Molecular Weight : 219.12 g/mol

- IUPAC Name : (2,2-dichlorocyclopropyl)sulfanylbenzene

The unique structure of this compound, with its dichlorocyclopropyl group and phenyl sulfide moiety, contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 32 µg/mL |

| Staphylococcus epidermidis | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound's structure allows it to bind to enzymes and proteins, potentially inhibiting their function. For instance, it may affect pathways involved in cell signaling and proliferation, contributing to its anticancer effects .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the efficacy of this compound against a panel of bacterial pathogens. The results showed a strong correlation between the compound's concentration and its ability to inhibit bacterial growth.

- Evaluation of Anticancer Properties : Another investigation published in the Journal of Medicinal Chemistry assessed the compound's effects on cancer cell lines. The study concluded that treatment with varying concentrations led to significant reductions in cell viability, with observed morphological changes indicative of apoptosis.

Eigenschaften

IUPAC Name |

(2,2-dichlorocyclopropyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2S/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHSMJVOQUSOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369783 | |

| Record name | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63289-85-0 | |

| Record name | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 2,2-dichlorocyclopropyl phenyl sulfides react with potassium tert-butoxide or pyridine?

A1: The research paper [] describes how different 2,2-dichlorocyclopropyl phenyl sulfide compounds were reacted with potassium tert-butoxide in tert-butyl alcohol or with pyridine. These reactions resulted in the opening of the cyclopropyl ring, leading to the formation of various products including enynes, butadienes, allenes, and α,β-unsaturated aldehydes containing the phenylmercapto group. Interestingly, the reaction with pyridine showed some stereoselectivity, with the trans-isomer of 1,1-dichloro-2-methyl-3-phenylmercaptocyclopropane remaining unreacted. The researchers suggest that steric effects during the ring opening process might explain this selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.